

# An In-depth Technical Guide to 4-Chlorobutyl Chloroformate

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## Compound of Interest

Compound Name: *4-Chlorobutyl chloroformate*

Cat. No.: *B1349293*

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CAS Number: 37693-18-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chlorobutyl chloroformate**, a versatile bifunctional reagent used in organic synthesis. This document details its chemical and physical properties, safety and handling procedures, synthesis, and key applications, with a focus on its utility in drug discovery and development.

## Chemical and Physical Properties

**4-Chlorobutyl chloroformate** is a colorless liquid with a pungent odor. It is a highly reactive compound due to the presence of two electrophilic centers: the chloroformate group and the terminal alkyl chloride. This dual reactivity makes it a valuable building block for the introduction of a 4-chlorobutoxycarbonyl moiety or for subsequent cyclization reactions.

Table 1: Physical and Chemical Properties of **4-Chlorobutyl Chloroformate**

Property	Value
CAS Number	37693-18-8
Molecular Formula	C <sub>5</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>2</sub>
Molecular Weight	171.02 g/mol
Boiling Point	89-90 °C at 10 mmHg
Density	1.252 g/mL at 25 °C
Refractive Index (n <sup>20</sup> /D)	1.453
Flash Point	96 °C (204.8 °F) - closed cup
Solubility	Reacts with water and alcohols. Soluble in many organic solvents (e.g., dichloromethane, diethyl ether, toluene).
Storage Temperature	2-8°C

## Safety and Handling

**4-Chlorobutyl chloroformate** is a toxic and corrosive substance that must be handled with extreme care in a well-ventilated fume hood. All personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Table 2: GHS Hazard Information for **4-Chlorobutyl Chloroformate**

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 3)	H301: Toxic if swallowed
Acute Toxicity, Dermal (Category 3)	H311: Toxic in contact with skin
Acute Toxicity, Inhalation (Category 3)	H331: Toxic if inhaled
Skin Corrosion (Category 1B)	H314: Causes severe skin burns and eye damage
Serious Eye Damage (Category 1)	H318: Causes serious eye damage

**First Aid Measures:**

- **Inhalation:** Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.
- **Skin Contact:** Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
- **Ingestion:** Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

**Storage and Disposal:**

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as bases, oxidizing agents, and moisture. Dispose of contents and container in accordance with local, regional, national, and international regulations.

## Synthesis of 4-Chlorobutyl Chloroformate

**4-Chlorobutyl chloroformate** is typically synthesized by the reaction of 4-chloro-1-butanol with a phosgene equivalent, such as phosgene, diphosgene (trichloromethyl chloroformate), or triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is often preferred in a laboratory setting due to its solid form, which is safer to handle than gaseous phosgene.

## Experimental Protocol: Synthesis of 4-Chlorobutyl Chloroformate using Triphosgene

This protocol is a representative procedure based on general methods for chloroformate synthesis.

**Materials:**

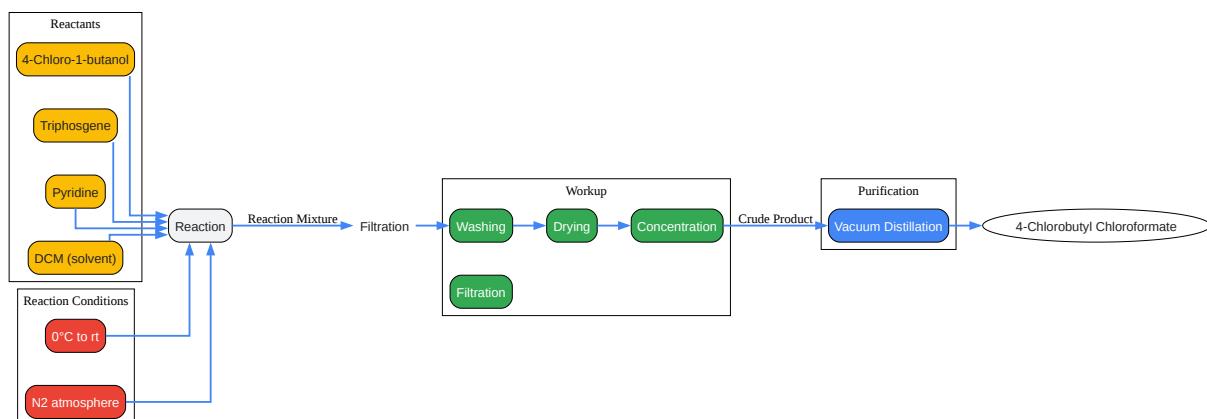
- 4-chloro-1-butanol
- Triphosgene

- Pyridine (or another suitable base)
- Anhydrous dichloromethane (DCM)
- Magnetic stirrer
- Round-bottom flask
- Dropping funnel
- Ice bath
- Nitrogen or argon atmosphere setup

**Procedure:**

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents) in anhydrous DCM under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, prepare a solution of 4-chloro-1-butanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
- Add the 4-chloro-1-butanol/pyridine solution dropwise to the cooled triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
- Wash the filtrate with cold, dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **4-chlorobutyl chloroformate**.

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Caption: Workflow for the synthesis of **4-chlorobutyl chloroformate**.

## Key Reactions and Applications

The reactivity of **4-chlorobutyl chloroformate** is dominated by the chloroformate group, which readily reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The terminal chloride provides a handle for further functionalization or cyclization.

## Synthesis of Carbamates

**4-Chlorobutyl chloroformate** is an excellent reagent for the introduction of the 4-chlorobutoxycarbonyl protecting group onto primary and secondary amines, or for the synthesis of carbamate-containing target molecules.

This is a representative procedure.

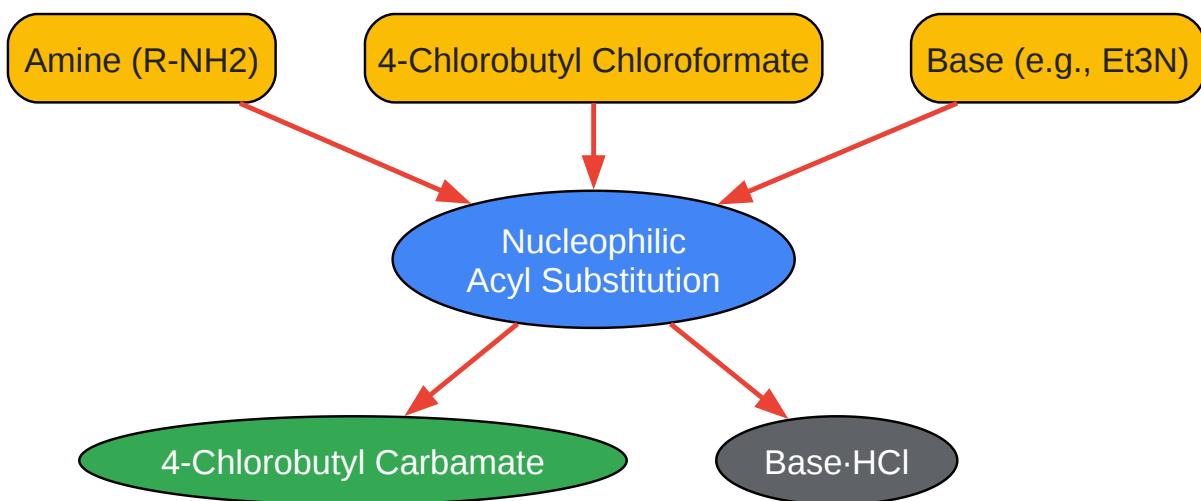
### Materials:

- **4-Chlorobutyl chloroformate**
- Aniline
- Triethylamine (or another non-nucleophilic base)
- Anhydrous dichloromethane (DCM)
- Magnetic stirrer
- Round-bottom flask
- Ice bath

### Procedure:

- Dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.

- Add **4-chlorobutyl chloroformate** (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield 4-chlorobutyl phenylcarbamate.



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Caption: General reaction scheme for carbamate synthesis.

## Synthesis of Carbonate Esters

Similarly, **4-chlorobutyl chloroformate** reacts with alcohols and phenols in the presence of a base to form carbonate esters. These can be useful intermediates in the synthesis of more

complex molecules.

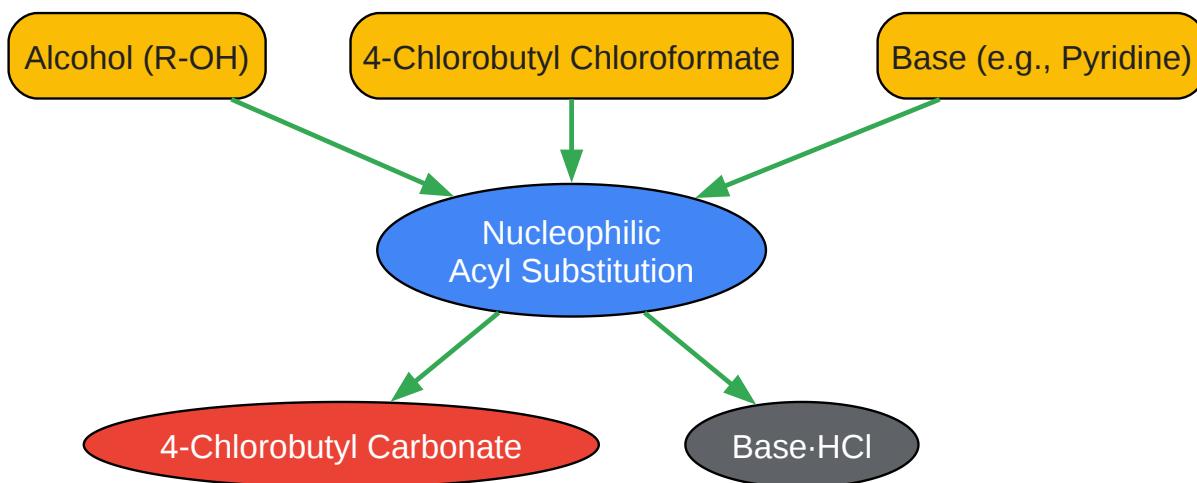
This is a representative procedure.

Materials:

- **4-Chlorobutyl chloroformate**
- Phenol
- Pyridine
- Anhydrous dichloromethane (DCM)
- Magnetic stirrer
- Round-bottom flask
- Ice bath

Procedure:

- Dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0 °C.
- Add **4-chlorobutyl chloroformate** (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to yield 4-chlorobutyl phenyl carbonate.



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Caption: General reaction scheme for carbonate synthesis.

## Spectroscopic Data (Estimated)

As experimental spectroscopic data for **4-chlorobutyl chloroformate** is not readily available in the public domain, the following are estimated values based on the analysis of similar structures, such as butyl chloroformate and 1,4-dichlorobutane.

Table 3: Estimated Spectroscopic Data for **4-Chlorobutyl Chloroformate**

Technique	Estimated Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): ~4.4 (t, 2H, -CH <sub>2</sub> -OCOO-), ~3.6 (t, 2H, -CH <sub>2</sub> -Cl), ~1.9 (m, 4H, -CH <sub>2</sub> -CH <sub>2</sub> -)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): ~150 (C=O), ~70 (-CH <sub>2</sub> -OCOO-), ~44 (-CH <sub>2</sub> -Cl), ~29 (-CH <sub>2</sub> -), ~27 (-CH <sub>2</sub> -)
FTIR (neat)	ν (cm <sup>-1</sup> ): ~2960 (C-H stretch), ~1775 (C=O stretch, chloroformate), ~1150 (C-O stretch), ~750 (C-Cl stretch)
Mass Spec (EI)	m/z: 170/172/174 (M <sup>+</sup> , isotopic pattern for 2 Cl), 135/137 (M <sup>+</sup> - Cl), 107/109 (M <sup>+</sup> - OCOCl), 63/65 (COCl <sup>+</sup> )

## Conclusion

**4-Chlorobutyl chloroformate** is a valuable and versatile reagent in organic synthesis, particularly for the introduction of a bifunctional linker that can be used for further elaboration. Its high reactivity requires careful handling, but its utility in the synthesis of carbamates, carbonates, and other derivatives makes it an important tool for researchers in the fields of medicinal chemistry and materials science. This guide provides essential information for the safe and effective use of this compound in a laboratory setting.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chlorobutyl Chloroformate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349293#4-chlorobutyl-chloroformate-cas-number-37693-18-8>

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